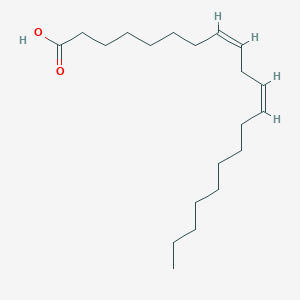

8Z,11Z-eicosadienoic acid

Descripción

Propiedades

Fórmula molecular |

C20H36O2 |

|---|---|

Peso molecular |

308.5 g/mol |

Nombre IUPAC |

(8Z,11Z)-icosa-8,11-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9-,13-12- |

Clave InChI |

XUJWOMMOEOHPFP-UTJQPWESSA-N |

SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

SMILES isomérico |

CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)O |

SMILES canónico |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of 8z,11z Eicosadienoic Acid

De Novo Synthesis from Precursor Fatty Acids

The synthesis of 8Z,11Z-eicosadienoic acid, an omega-9 fatty acid, occurs endogenously from precursor fatty acids through a series of enzymatic reactions involving elongation and desaturation. nih.govtuscany-diet.net This process is particularly active when the intake of essential fatty acids, such as omega-3 and omega-6, is low. oregonstate.edu

Elongation and Desaturation Enzyme Systems in Omega-9 Pathway Context

The biosynthesis of this compound is part of the broader omega-9 fatty acid metabolic pathway. This pathway utilizes a common set of desaturation and elongation enzymes that are also involved in the metabolism of omega-3 and omega-6 fatty acids. nih.gov However, the enzymes exhibit a substrate preference, favoring omega-3 and omega-6 fatty acids over omega-9s. oregonstate.edu Consequently, the synthesis of omega-9 derivatives like this compound is upregulated primarily under conditions of essential fatty acid deficiency. tuscany-diet.netoregonstate.edu

The synthesis initiates with oleic acid (18:1n-9), which undergoes a sequence of reactions catalyzed by elongase and desaturase enzymes. nih.govtuscany-diet.net Two principal routes have been identified for the formation of 8,11-eicosadienoic acid from oleic acid. nih.gov

Roles of Specific Fatty Acid Desaturases (FADS) in this compound Formation

Fatty acid desaturases (FADS) are crucial enzymes that introduce double bonds at specific positions in the fatty acid chain. nih.govnih.gov The FADS gene cluster, located on chromosome 11, includes FADS1 and FADS2, which play key roles in the synthesis of polyunsaturated fatty acids. nih.gov

In one pathway, FADS2, which possesses Δ6-desaturase activity, acts on oleic acid (18:1n-9) to form 18:2n-9. This product is then elongated to 8,11-eicosadienoic acid (20:2n-9). nih.gov In an alternative pathway, oleic acid is first elongated to 20:1n-9, which then undergoes Δ8-desaturation by FADS2 to yield 8,11-eicosadienoic acid. nih.gov FADS2 is known to be a promiscuous enzyme, capable of catalyzing Δ4, Δ6, and Δ8 desaturation on various substrates. researchgate.netpreprints.org

Contribution of Elongase of Very Long Chain Fatty Acids (Elovl) Enzymes

Elongase of Very Long Chain Fatty Acids (Elovl) enzymes are responsible for extending the carbon chain of fatty acids. springermedizin.debiorxiv.org The elongation of fatty acids is a critical step in the biosynthesis of this compound.

Specifically, the elongation of 18-carbon fatty acids to 20-carbon fatty acids is a key reaction. In the context of this compound synthesis, ELOVL5 is involved in the elongation of 18:2n-9 to 8,11-eicosadienoic acid. nih.gov Furthermore, enzymes such as ELOVL3, ELOVL5, or ELOVL7 can catalyze the initial elongation of oleic acid (18:1n-9) to 20:1n-9, which is a precursor in one of the biosynthetic routes. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Family | Specific Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Fatty Acid Desaturase (FADS) | FADS2 (Δ6-desaturase) | Introduces a double bond at the Δ6 position. | Oleic acid (18:1n-9) | 18:2n-9 |

| Fatty Acid Desaturase (FADS) | FADS2 (Δ8-desaturase) | Introduces a double bond at the Δ8 position. | 20:1n-9 | 8,11-Eicosadienoic acid (20:2n-9) |

| Elongase of Very Long Chain Fatty Acids (Elovl) | ELOVL5 | Elongates the fatty acid chain by two carbons. | 18:2n-9 | 8,11-Eicosadienoic acid (20:2n-9) |

| Elongase of Very Long Chain Fatty Acids (Elovl) | ELOVL3, ELOVL5, ELOVL7 | Elongates the fatty acid chain by two carbons. | Oleic acid (18:1n-9) | 20:1n-9 |

Subsequent Biotransformations and Downstream Products

Once synthesized, this compound can be further metabolized into other biologically significant molecules.

Conversion to 5,8,11-Eicosatrienoic Acid (Mead Acid)

A key metabolic fate of this compound is its conversion to 5,8,11-eicosatrienoic acid, commonly known as Mead acid. nih.gov This conversion is catalyzed by the enzyme FADS1, which exhibits Δ5-desaturase activity. nih.gov Mead acid is a 20-carbon polyunsaturated fatty acid with three double bonds and is particularly noteworthy as its levels increase during essential fatty acid deficiency. oregonstate.eduwikipedia.orgnih.gov

The synthesis of Mead acid from 8,11-eicosadienoic acid is a critical step in the omega-9 pathway, especially when the availability of omega-3 and omega-6 fatty acids is limited. nih.govoregonstate.edu

Oxidative Desaturation Processes

Beyond its conversion to Mead acid, this compound can undergo further oxidative desaturation. These processes can lead to the formation of various other polyunsaturated fatty acids. For instance, in some organisms, eicosadienoic acid can be converted to dihomo-γ-linolenic acid (DGLA). google.com

Potential Interactions with Other Fatty Acid Metabolic Cycles

The metabolic pathways for omega-9 fatty acids, including the biosynthesis of this compound, are intrinsically linked with the metabolism of omega-6 and omega-3 polyunsaturated fatty acids (PUFAs). This connection is primarily due to the shared use of the same enzymatic machinery for desaturation and elongation reactions. nih.govtuscany-diet.netnih.gov In mammals, the metabolism of all three fatty acid families is carried out by a single set of desaturase and elongase enzymes. nih.gov This shared dependency creates a competitive environment where the availability and affinity of substrates dictate the metabolic flux through each pathway.

The key enzymes, fatty acid desaturases (FADS1 and FADS2) and elongases (ELOVL), exhibit a substrate preference, favoring omega-3 and omega-6 fatty acids—α-linolenic acid (ALA) and linoleic acid (LA), respectively—over the omega-9 substrate, oleic acid. tuscany-diet.netnih.govocl-journal.org Consequently, under normal physiological conditions where essential fatty acids (LA and ALA) are sufficiently available from the diet, the biosynthesis of longer-chain omega-9 PUFAs is minimal. tuscany-diet.net The enzymes are predominantly occupied with the conversion of LA and ALA into their longer, more unsaturated derivatives, such as arachidonic acid (AA) from the omega-6 pathway and eicosapentaenoic acid (EPA) from the omega-3 pathway. mdpi.comoregonstate.edu

This competitive inhibition is a critical regulatory mechanism in lipid metabolism. tuscany-diet.net However, the metabolic landscape shifts significantly during a state of essential fatty acid deficiency (EFAD). When the dietary intake of LA and ALA is inadequate, the reduced availability of these preferred substrates frees up the desaturase and elongase enzymes. tuscany-diet.net This allows for increased metabolic processing of oleic acid, the primary omega-9 fatty acid. wikipedia.org

In EFAD, the synthesis of this compound and its subsequent metabolite, Mead acid (5Z,8Z,11Z-eicosatrienoic acid), is markedly upregulated. nih.govresearchgate.net This leads to an accumulation of Mead acid in tissues and blood, which serves as a key biochemical marker for EFAD. nih.govwikipedia.org The body attempts to compensate for the lack of essential AA by producing Mead acid, which can partially substitute for AA in cell membrane phospholipids (B1166683) to maintain membrane fluidity. tuscany-diet.net

The biosynthesis of this compound occurs as an intermediate in one of the proposed pathways for Mead acid synthesis. The pathway initiates with the elongation of oleic acid (18:1n-9) to 11-eicosenoic acid (20:1n-9), a reaction catalyzed by elongase enzymes like ELOVL5. nih.govuniprot.org Subsequently, 11-eicosenoic acid is desaturated by FADS2 (which can exhibit Δ8 desaturase activity) to form this compound (20:2n-9). nih.gov This intermediate is then further desaturated by FADS1 (Δ5-desaturase) to produce Mead acid (20:3n-9). nih.gov

The interaction between these pathways highlights a dynamic regulatory system based on substrate competition. The ratio of omega-6 to omega-3 fatty acids, as well as the absolute amounts of essential fatty acids, can significantly influence the degree to which omega-9 fatty acids like this compound are synthesized and metabolized. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and Competing Pathways

| Enzyme | Gene | Function | Substrates in Competing Pathways |

| Fatty Acid Elongase 5 (ELOVL5) | ELOVL5 | Elongates fatty acyl-CoAs by two carbons. Catalyzes the conversion of Oleic acid (18:1n-9) to 11-Eicosenoic acid (20:1n-9). nih.govuniprot.org | Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3), γ-Linolenic acid (18:3n-6) mdpi.comuniprot.org |

| Fatty Acid Desaturase 2 (FADS2) | FADS2 | Introduces double bonds into fatty acids. Primarily known for Δ6-desaturase activity, but also exhibits Δ8-desaturase activity, converting 11-Eicosenoic acid (20:1n-9) to this compound (20:2n-9). nih.govmdpi.com | Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3) nih.govmdpi.com |

| Fatty Acid Desaturase 1 (FADS1) | FADS1 | Primarily functions as a Δ5-desaturase. Converts this compound to Mead acid (20:3n-9). nih.gov | Dihomo-γ-linolenic acid (20:3n-6), Eicosatetraenoic acid (20:4n-3) mdpi.commdpi.com |

Table 2: Major Fatty Acids in Competing Metabolic Cycles

| Fatty Acid Family | Precursor | Key Intermediates & Products |

| Omega-9 | Oleic acid (18:1n-9) | 11-Eicosenoic acid (20:1n-9), This compound (20:2n-9) , Mead acid (20:3n-9) nih.govwikipedia.org |

| Omega-6 | Linoleic acid (18:2n-6) | γ-Linolenic acid (GLA, 18:3n-6), Dihomo-γ-linolenic acid (DGLA, 20:3n-6), Arachidonic acid (AA, 20:4n-6) mdpi.comoregonstate.edu |

| Omega-3 | α-Linolenic acid (ALA, 18:3n-3) | Stearidonic acid (SDA, 18:4n-3), Eicosatetraenoic acid (ETA, 20:4n-3), Eicosapentaenoic acid (EPA, 20:5n-3) mdpi.comwikipedia.org |

Biological Distribution and Occurrence of 8z,11z Eicosadienoic Acid

Presence in Diverse Biological Systems

The detection of 8Z,11Z-eicosadienoic acid across different species and cellular environments underscores its role in lipid metabolism, particularly under specific physiological or pathological conditions.

In mammalian systems, this compound is generally found at low levels. However, its presence has been noted in specific subcellular fractions and cell types. For instance, studies on rat liver microsomes have been crucial in understanding the metabolic pathways involving various fatty acids. nih.govrhea-db.org These subcellular structures contain the enzymatic machinery responsible for the desaturation and elongation of fatty acids. While the focus of many studies on rat liver microsomes is often on the metabolism of more common fatty acids like arachidonic acid, the presence and metabolism of other fatty acids, including isomers of eicosadienoic acid, are also investigated. nih.govcaymanchem.com

Cultured cells, such as NIH3T3 and Hepa1-6 cells, have been found to contain significant levels of Mead acid (5,8,11-eicosatrienoic acid), a related n-9 fatty acid, suggesting that standard cell culture conditions can induce a state of essential fatty acid deficiency. researchgate.net This environment may also favor the accumulation of other non-essential fatty acids like this compound. researchgate.net The fatty acid profile of cultured cells is often described as "unnatural" compared to tissues in vivo, which can lead to the presence of fatty acids that are otherwise rare. biorxiv.org

The free-living nematode Caenorhabditis elegans is a well-established model organism for research in lipid metabolism. nih.gov Its fatty acid composition has been analyzed in detail, revealing a diverse range of fatty acids. nih.gov While some studies on C. elegans have identified various isomers of eicosadienoic acid (20:2), the specific isomer this compound is not always explicitly differentiated from others. nih.govebi.ac.uk However, the organism is known to produce a variety of polyunsaturated fatty acids, and its desaturase and elongase enzymes are capable of generating a wide array of fatty acid structures. uniprot.org The presence of various eicosanoids and their precursor fatty acids is a key feature of the lipidome of C. elegans. nih.govebi.ac.uk

Fetal bovine serum (FBS) is a common supplement in cell culture media, providing a rich source of growth factors, hormones, and lipids. biorxiv.orgbiowest.net The composition of FBS, including its fatty acid profile, can be variable between different batches. biorxiv.org This variability can impact the cellular lipidome of cultured cells. While specific analyses of FBS for this compound are not widely reported, it is plausible that this fatty acid is present, given the complex mixture of lipids in serum. The fatty acids present in FBS are taken up by cultured cells and can influence their metabolic state and experimental outcomes. biorxiv.org

Factors Influencing Cellular and Tissue Levels (e.g., essential fatty acid deficiency states in experimental models)

The most significant factor influencing the levels of this compound is the status of essential fatty acids (EFAs) in the body. Linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) are considered essential because they cannot be synthesized by mammals and must be obtained from the diet. wikipedia.orgoregonstate.edu

In states of EFA deficiency, the body attempts to compensate by synthesizing non-essential polyunsaturated fatty acids from oleic acid (an omega-9 fatty acid). This leads to the production and accumulation of Mead acid (5Z,8Z,11Z-eicosatrienoic acid), which is a well-established marker for EFA deficiency. wikipedia.orgoregonstate.educaymanchem.com The metabolic pathway that produces Mead acid involves the same desaturase and elongase enzymes that act on essential fatty acids. researchgate.net

It is within this context of altered fatty acid metabolism during EFA deficiency that other unusual fatty acids, potentially including this compound, may also be synthesized and accumulate. Studies in both humans and animal models have shown that feeding fat-free diets leads to a rapid onset of biochemical signs of EFA deficiency, including the appearance of Mead acid in plasma lipids. nih.gov This altered metabolic state, characterized by the desaturation and elongation of oleic acid, provides the biochemical environment for the potential synthesis of this compound. researchgate.netresearchgate.net

Molecular and Cellular Roles of 8z,11z Eicosadienoic Acid and Its Derivatives

Integration into Complex Lipids

Like other fatty acids, 8Z,11Z-eicosadienoic acid can be integrated into more complex lipid structures. This process is fundamental to its role in cellular biology, influencing the structure and function of cell membranes.

This compound is found within the human lipidome, having been identified in human plasma, cancer cells, and the breast muscle of chickens. biorxiv.orgmdpi.com Its presence in these biological systems indicates that it is available for metabolic processes, including esterification into complex lipids like phospholipids (B1166683) and triglycerides. vulcanchem.com Phospholipids are the primary components of cell membranes, and the specific fatty acids they contain are crucial for membrane fluidity and function.

While direct experimental evidence detailing the specific incorporation of the 8Z,11Z isomer into particular phospholipid species is limited, the general principles of fatty acid metabolism strongly support this integration. vulcanchem.com Other isomers of eicosadienoic acid are known to be esterified into various phospholipids. For instance, the 11Z,14Z-eicosadienoic acid isomer is found in several types of phosphatidylcholine (PC), a major class of phospholipids. This highlights the enzymatic machinery capable of utilizing eicosadienoic acids for phospholipid synthesis.

| Phospholipid Species | Eicosadienoic Acid Isomer | Other Fatty Acyl Chain |

|---|---|---|

| PC(18:1(11Z)/20:2(11Z,14Z)) | 11Z,14Z-eicosadienoic acid | Vaccenic acid |

| PC(20:2(11Z,14Z)/20:4(5Z,8Z,11Z,14Z)) | 11Z,14Z-eicosadienoic acid | Arachidonic acid |

| PE(20:2(11Z,14Z)/20:3(8Z,11Z,14Z)) | 11Z,14Z-eicosadienoic acid | Homo-γ-linolenic acid |

Precursor Activity in Eicosanoid Biosynthesis (where applicable to specific derivatives)

The double bonds in this compound are susceptible to enzymatic oxidation, making it a potential precursor for the synthesis of bioactive lipid mediators. vulcanchem.com These mediators, collectively known as eicosanoids, are involved in a wide array of physiological and pathological processes, including inflammation.

Enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids can generate a variety of hydroxy and oxo derivatives. For example, the related 11,14-eicosadienoic acid can be converted to (±)11-HEDE ((±)11-hydroxy-12,14-eicosadienoic acid) through non-enzymatic oxidation. glpbio.com Furthermore, hydroxy derivatives can be further oxidized to form keto or oxo compounds. A notable example is 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid), which is produced via the oxidation of its corresponding hydroxy precursor, 15-HEDE. lipidmaps.orgcaymanchem.com This oxo-eicosanoid has been shown to inhibit the 5-lipoxygenase enzyme. caymanchem.com While these examples involve different isomers, they demonstrate the established pathways for converting eicosadienoic acids into potent signaling molecules. Another complex derivative, 8,9-11,12-diepoxy-13-hydroxy-eicosadienoic acid, has been identified as a product generated by human platelets. cardiff.ac.uk

Lipoxygenases (LOX) are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids that contain a cis,cis-1,4-pentadiene structure. This compound possesses this structural motif, making it a plausible substrate for LOX enzymes. The action of LOX typically leads to the formation of hydroperoxy fatty acids, which are then rapidly reduced to more stable hydroxy derivatives. For instance, the metabolism of Mead acid (5Z,8Z,11Z-eicosatrienoic acid) by 5-lipoxygenase yields 5-HETrE (5-hydroxy-eicosatrienoic acid). wikipedia.org Similarly, 15-OxoEDE, a derivative of an eicosadienoic acid isomer, is a known inhibitor of 5-lipoxygenase, indicating an interaction with the LOX pathway. caymanchem.com

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key to the formation of prostanoids. The ability of a fatty acid to serve as a COX substrate is highly dependent on its specific structure. Research has shown that 11,14-eicosadienoic acid can be a substrate for COX, which converts it into 11-hydroxy-12,14-eicosadienoic acid. gsartor.orgcaymanchem.com This demonstrates that the COX enzyme can process eicosadienoic acids. However, not all related fatty acids are substrates; for example, 8,11,14-eicosatrienoic acid is converted into prostaglandin (B15479496) E1, but the closely related Mead acid is not a substrate for COX. gsartor.org The potential for this compound to be metabolized by COX enzymes remains an area for further investigation, but the activity of COX on a similar isomer suggests it is a possibility.

| Enzyme | Substrate (Isomer) | Primary Product(s) |

|---|---|---|

| Cyclooxygenase (COX) | 11,14-eicosadienoic acid | 11-hydroxy-12,14-eicosadienoic acid gsartor.orgcaymanchem.com |

| Lipoxygenase (LOX) | Mead Acid (5Z,8Z,11Z-eicosatrienoic acid) | 5-HETrE (5-hydroxy-eicosatrienoic acid) wikipedia.org |

| Specific Dehydrogenase | 15-HEDE (15-hydroxy-eicosadienoic acid) | 15-OxoEDE (15-oxo-eicosadienoic acid) lipidmaps.orgcaymanchem.com |

Modulation of Cellular Biochemical Pathways

The influence of this compound on cellular functions is rooted in its participation in and modulation of various biochemical pathways. As a polyunsaturated fatty acid (PUFA), its primary roles involve interactions with enzymes central to lipid metabolism and, potentially, serving as a precursor to signaling molecules. However, the specific pathways and biological activities of this compound are not as extensively characterized as those of other more common 20-carbon fatty acids like arachidonic acid.

Interaction with Enzyme Activities in Lipid Metabolism

The metabolism of fatty acids is a complex network of enzymatic reactions, including elongation, desaturation, and oxygenation, which generate a diverse array of lipid molecules with distinct biological functions. While detailed information specifically for this compound is limited, general principles of fatty acid metabolism suggest it may be a substrate for these enzymes. vulcanchem.com Its potential interactions are primarily with elongases, desaturases, and oxygenases such as lipoxygenases (LOX) and cyclooxygenases (COX). vulcanchem.com

Research into the substrate specificity of human lipoxygenases provides some insight. Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the oxidation of PUFAs, leading to the formation of hydroperoxy fatty acids. nih.gov A study investigating human platelet-type 12-lipoxygenase (hALOX12) characterized the activity of the enzyme with various C20 fatty acid substrates. The findings indicated that the isomer 11Z,14Z-eicosadienoic acid is a poor substrate for hALOX12, particularly when compared to arachidonic acid. nih.gov This suggests that the positioning of double bonds is a critical determinant for efficient enzymatic oxygenation by hALOX12. nih.gov While this finding pertains to a structural isomer, it implies that this compound may also be a suboptimal substrate for this specific enzyme.

| Substrate | Enzyme | Observed Activity | Reference |

| Arachidonic Acid (AA) | Human Platelet 12-Lipoxygenase (hALOX12) | Good substrate, efficiently converted to products. | nih.gov |

| 11Z,14Z-Eicosadienoic Acid (EDA) | Human Platelet 12-Lipoxygenase (hALOX12) | Poor substrate for the enzyme. | nih.gov |

| Mead Acid | Human Platelet 12-Lipoxygenase (hALOX12) | Catalyzed by the enzyme, but with different product profiles depending on enzyme mutations. | nih.gov |

This table summarizes the relative substrate quality of different 20-carbon fatty acids for the human platelet 12-lipoxygenase, highlighting the poor reactivity of the eicosadienoic acid isomer.

General fatty acid metabolism pathways also involve fatty acid desaturases (FADS) and elongases (ELOVL), which work to modify the length and degree of saturation of fatty acids. gsartor.org For instance, ELOVL5 is known to be involved in the elongation of long-chain polyunsaturated fatty acids. However, specific studies detailing the efficiency and products of this compound metabolism by FADS and ELOVL enzymes are not extensively available in the current literature.

Influences on Cell Signaling Mechanisms (via its metabolites)

Many polyunsaturated fatty acids exert significant biological effects after being converted into signaling molecules known as eicosanoids, which include prostaglandins (B1171923), leukotrienes, and epoxyeicosatrienoic acids (EETs). wikipedia.orgsoton.ac.uk These metabolites are potent, locally acting mediators involved in inflammation, immune responses, and cardiovascular regulation. wikipedia.orgwikipedia.org The synthesis of these molecules is catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase enzymes. soton.ac.uk

The potential for this compound to act as a precursor for signaling molecules is an area of ongoing investigation, though direct evidence remains scarce. The biological activity of fatty acid metabolites is highly dependent on their precise structure, which is determined by the substrate and the specific enzyme involved.

A pertinent study on the modulation of the beta-adrenergic response in rat neonatal cardiomyocytes investigated the effects of various lipoxygenase products. While the 15-lipoxygenase metabolite of arachidonic acid, (15S)-HETE, significantly enhanced the cellular response to isoproterenol, the 15-lipoxygenase products derived from the related isomer, 11,14-eicosadienoic acid, were found to be completely ineffective. nih.govuu.nl This finding underscores the stringent structural requirements for a metabolite to be biologically active in a given signaling pathway and suggests that metabolites of eicosadienoic acids may not possess the signaling capabilities of well-known eicosanoids derived from arachidonic acid in this specific cellular context. nih.gov

| Fatty Acid Metabolite | Effect on Cardiomyocyte Beta-Adrenergic Response | Reference |

| (15S)-HETE (from Arachidonic Acid) | Effective : Modulates the response, inducing supersensitivity. | nih.govuu.nl |

| (11S)-HETE (from Arachidonic Acid) | Effective : Exhibits a similar modulatory effect. | uu.nl |

| 15-Lipoxygenase products of 11,14-eicosadienoic acid | Ineffective : Did not modulate the beta-adrenergic response. | uu.nl |

| 15-Lipoxygenase products of eicosatrienoic acid isomers | Ineffective : Did not modulate the beta-adrenergic response. | uu.nl |

This table presents the differential effects of various lipoxygenase products on cardiomyocyte signaling, based on research findings. It highlights that metabolites from an eicosadienoic acid isomer were inactive in this assay.

While cytochrome P450 enzymes are known to convert arachidonic acid into various EETs that act as signaling molecules, there is no direct evidence to confirm that this compound is similarly metabolized to produce biologically active epoxides. wikipedia.org The capacity of this compound to generate unique metabolites and their subsequent roles in cell signaling pathways remain an area requiring further scientific exploration.

Analytical Methodologies for Research on 8z,11z Eicosadienoic Acid

Advanced Sample Preparation Techniques

The initial and most critical step in the analysis of 8Z,11Z-eicosadienoic acid is its effective isolation from the biological sample and subsequent chemical modification to enhance its suitability for analytical instrumentation.

Lipid Extraction from Biological Samples

The extraction of total lipids from biological samples is a prerequisite for the analysis of this compound. The choice of method depends on the sample matrix and the desired comprehensiveness of the lipid classes to be analyzed.

Commonly employed methods include:

Methanol-Chloroform-Water Extraction: This technique, based on the principles developed by Folch et al. and later modified by Bligh and Dyer, is a cornerstone of lipid extraction. It involves creating a biphasic system where lipids partition into the lower chloroform (B151607) layer, separating them from water-soluble components. For instance, a protocol might involve adding a chloroform:methanol (B129727) (2:1, v/v) mixture to a sample to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v). mdpi.com After incubation and centrifugation, the lower organic phase containing the lipids is collected for analysis. mdpi.com

Methyl-tert-butyl ether (MTBE) Extraction: An alternative method that has gained popularity involves using MTBE. In this procedure, methanol and MTBE are added to the sample, followed by water to induce phase separation. Lipids partition into the upper MTBE layer, which can be easily collected. mdpi.com This method is often considered simpler and can provide efficient extraction of a broad range of lipid species.

Hexane-Isopropanol Extraction: A single-step liquid-liquid extraction using a hexane (B92381) and isopropanol (B130326) mixture is also utilized, particularly for separating lipids from plasma or serum. lipidmaps.orgnih.gov

For quantitative studies, it is crucial to incorporate a stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled analog of a similar fatty acid, into the sample prior to extraction. rsc.org This allows for the correction of analyte loss during sample preparation and analysis, ensuring accuracy. rsc.orguniversiteitleiden.nl

Derivatization Strategies for Enhanced Analysis

Due to their polarity and low volatility, fatty acids like this compound require chemical derivatization prior to analysis, especially for gas chromatography. Derivatization also significantly enhances ionization efficiency and sensitivity in mass spectrometry. researchgate.netnih.gov

Several strategies are employed to modify the carboxylic acid group or the double bonds:

Trimethyl Sulfonium Hydroxide (TMSH): This reagent is widely used for the rapid and efficient conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis. nih.gov The reaction, a base-catalyzed transesterification, is often performed at elevated temperatures (80–100°C) and can be automated for high-throughput applications, improving reproducibility over manual methods. nih.govresearchgate.net

Pentafluorobenzyl Bromide (PFBBr): This reagent converts fatty acids into pentafluorobenzyl (PFB) esters. universiteitleiden.nlcdc.gov The resulting derivative is highly electronegative, making it ideal for sensitive detection by gas chromatography coupled with electron capture negative-ion mass spectrometry (ECNI-MS). universiteitleiden.nlnih.govcdc.gov This method significantly boosts sensitivity, allowing for the detection of trace amounts of fatty acids. nih.gov The derivatization is typically performed with PFBBr in the presence of a base like triethylamine. cdc.gov

Paternò–Büchi (P-B) reaction: This photochemical [2+2] cycloaddition reaction between a carbonyl compound (like acetone) and a carbon-carbon double bond is a powerful tool for unambiguously locating the position of double bonds within the fatty acid chain. researchgate.netwiley.com The reaction, initiated by UV light, forms an oxetane (B1205548) ring at the site of the double bond. wiley.comfrontiersin.org Subsequent fragmentation of this ring during tandem mass spectrometry (MS/MS) yields diagnostic ions that pinpoint the original location of the double bond, which is essential for differentiating isomers like this compound. wiley.comfrontiersin.orgacs.org

N-(4-aminomethylphenyl)pyridinium (AMPP): This is a charge-switch derivatization reagent used primarily for liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.orgspringernature.com It converts the carboxylic acid into a derivative with a fixed positive charge, which can dramatically increase detection sensitivity (by up to 60,000-fold) in positive-ion electrospray ionization (ESI). researchgate.netspringernature.com This strategy is particularly useful for identifying and quantifying low-abundance fatty acids and can be combined with other techniques like ozone-induced dissociation (OzID) to provide comprehensive structural information, including double bond positions. acs.orguow.edu.au

N,N-diethyl-1,2-ethanediamine (DEEA): This reagent labels the carboxyl group of fatty acids, introducing a tertiary amine group. acs.orgnih.gov This modification significantly enhances the MS signal in positive ionization mode because the tertiary amine is readily protonated. acs.org This approach has been successfully used in double derivatization strategies to achieve high sensitivity for the analysis of fatty acids in complex biological samples. acs.org

Table 1: Comparison of Derivatization Strategies for this compound Analysis

| Derivatization Reagent | Analytical Platform | Purpose | Mechanism of Action |

|---|---|---|---|

| Trimethyl Sulfonium Hydroxide (TMSH) | GC-MS | Increases volatility; enables GC separation | Converts carboxylic acid to a methyl ester (FAME). nih.gov |

| Pentafluorobenzyl Bromide (PFBBr) | GC-MS (ECNI) | Increases sensitivity | Forms an electronegative PFB ester for electron capture detection. nih.govcdc.gov |

| Paternò–Büchi (P-B) reaction | MS/MS | Locates C=C double bonds | Photochemical cycloaddition at the double bond, followed by diagnostic fragmentation. researchgate.netwiley.com |

| AMPP | LC-MS | Increases sensitivity (charge-switch) | Adds a fixed positive charge to the carboxylic acid for enhanced ionization. researchgate.netacs.org |

| DEEA | LC-MS | Increases sensitivity | Adds a readily protonated tertiary amine to the carboxylic acid. acs.orgnih.gov |

Chromatographic Separation Methods for Fatty Acids

Chromatography is indispensable for separating this compound from its isomers and other lipid species prior to detection.

Gas Chromatography (GC) for Resolution of Isomers

GC, particularly using high-resolution capillary columns, is a well-established and powerful technique for the analysis of fatty acids. nih.gov For successful GC analysis, fatty acids must first be converted into volatile derivatives, most commonly FAMEs via reaction with TMSH or PFB esters using PFBBr. universiteitleiden.nlnih.govcdc.gov The separation on the GC column is based on the boiling point and polarity of the FAMEs. This allows for the effective resolution of fatty acids based on chain length and degree of unsaturation. nih.gov While standard columns can separate many common fatty acids, specialized columns with specific stationary phases may be required to resolve closely related isomers, including positional and geometric isomers of eicosadienoic acid. nih.govutexas.edu

Liquid Chromatography (LC) Approaches

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), typically coupled with mass spectrometry, are versatile methods for fatty acid analysis. vulcanchem.combiorxiv.org These techniques are essential when using derivatization agents like AMPP or DEEA, which are designed for LC-MS analysis. acs.orgacs.org

Reversed-phase chromatography is the most common LC approach. A typical setup involves:

Column: A C18 column is frequently used for the separation of fatty acids. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water and acetonitrile/methanol, often with an acid additive like formic acid to improve peak shape, is employed. nih.govnih.gov

LC methods are particularly advantageous as they can often separate isomers that are challenging to resolve by GC. biorxiv.org Furthermore, LC is central to advanced workflows like LC-OzID-MS, where online separation is coupled with gas-phase reactions within the mass spectrometer to determine double bond positions. biorxiv.org

Mass Spectrometry (MS) Characterization and Quantification

Mass spectrometry is the definitive technique for the analysis of this compound, providing both structural confirmation and sensitive quantification. vulcanchem.com

Characterization: The key to identifying this compound is to distinguish it from its isomers. This is achieved by determining the precise location of its double bonds at the 8th and 11th carbons. nih.gov Tandem mass spectrometry (MS/MS) is crucial for this purpose. Specialized fragmentation techniques are used to cleave the molecule at the double bonds, generating diagnostic ions.

Ozone-Induced Dissociation (OzID): In this method, ionized fatty acids react with ozone gas inside the mass spectrometer. This reaction cleaves the carbon-carbon double bonds, producing specific aldehyde and Criegee ion products whose masses reveal the original position of the double bond. acs.orguow.edu.aubiorxiv.org

Paternò-Büchi (P-B) Fragmentation: As described earlier, after derivatization via the P-B reaction, the resulting oxetane ring is fragmented using collision-induced dissociation (CID), yielding ions that are diagnostic for the double bond location. wiley.comfrontiersin.org

Quantification: For quantitative analysis, mass spectrometers are often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.govcdc.gov In SIM, the instrument focuses on detecting the specific mass-to-charge ratio (m/z) of the derivatized fatty acid. In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific and sensitive approach allows for accurate quantification even in complex biological matrices. The use of stable isotope-labeled internal standards is essential for achieving high accuracy in quantification. universiteitleiden.nl

Table 2: Mass Spectrometry Techniques for the Analysis of this compound

| Technique | Purpose | Description |

|---|---|---|

| Electron Capture Negative Ionization (ECNI) | Ionization / Detection | A soft ionization technique used with GC-MS for highly sensitive detection of electronegative derivatives like PFB esters. universiteitleiden.nlnih.gov |

| Electrospray Ionization (ESI) | Ionization | A soft ionization technique used with LC-MS that transfers ions from solution to the gas phase; suitable for less volatile derivatives like AMPP and DEEA. springernature.comnih.gov |

| Ozone-Induced Dissociation (OzID) | Structural Elucidation | Gas-phase reaction with ozone cleaves C=C bonds, producing fragments that identify double bond positions. acs.orguow.edu.au |

| Paternò-Büchi (P-B) Fragmentation | Structural Elucidation | CID of the oxetane ring formed during P-B derivatization yields diagnostic ions for C=C bond location. wiley.comfrontiersin.org |

| Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Quantification | Highly selective and sensitive modes for measuring the abundance of a specific analyte by monitoring characteristic precursor and/or product ions. nih.govcdc.gov |

Electron Capture Negative-Ion Mass Spectrometry (ECNIMS) for Sensitivity

Electron Capture Negative-Ion Mass Spectrometry (ECNIMS), also known as Electron Capture Negative Chemical Ionization (ECNCI), is a highly sensitive ionization technique used in conjunction with gas chromatography-mass spectrometry (GC-MS) for the analysis of specific compounds. nih.govshimadzu.com This method is particularly effective for molecules that have a high electron affinity, meaning they can readily capture a thermal electron to form a negative ion. shimadzu.com While hydrocarbons themselves are not suitable for this technique, derivatization can be employed to introduce electrophilic groups, making them amenable to ECNCI analysis. shimadzu.comamerican.edu

For fatty acids like this compound, derivatization is a crucial step to enhance sensitivity for ECNIMS analysis. A common approach involves converting the carboxylic acid group into a pentafluorobenzyl (PFB) ester. The resulting PFB derivative exhibits a high electron affinity, allowing for ultra-sensitive detection, often in the attomole range. semanticscholar.org This derivatization strategy significantly improves the ionization efficiency compared to analyzing the underivatized carboxylate anion in negative ion mode. nih.gov

The process of ECNCI involves the generation of low-energy thermal electrons, which are then captured by the analyte molecules. shimadzu.com This "soft" ionization technique typically results in minimal fragmentation, producing a simple mass spectrum dominated by the molecular anion or a high-mass fragment, which enhances selectivity and simplifies data interpretation. shimadzu.com The high sensitivity of ECNIMS makes it an invaluable tool for detecting trace amounts of fatty acids and their metabolites in complex biological samples. nih.govsemanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an essential technique for the structural confirmation of lipids like this compound. This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion (the molecular ion or a related adduct) followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that serves as a structural fingerprint of the molecule.

In the analysis of fatty acids, MS/MS can confirm the molecular weight and provide information about the fatty acid's structure. For instance, in electron ionization GC-MS, this compound would exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 308. Subsequent fragmentation can lead to characteristic losses, such as the carboxylic acid group, and other hydrocarbon chain segments, which aid in confirming the compound's identity.

When coupled with liquid chromatography and electrospray ionization (LC-ESI-MS/MS), fatty acids can be analyzed with high specificity and sensitivity. nih.gov Multiple-reaction monitoring (MRM) is a targeted MS/MS technique that significantly enhances quantification by monitoring specific precursor-to-product ion transitions. nih.gov For this compound, specific precursor and product ions would be selected to create an MRM transition unique to this isomer, allowing for its precise measurement even in the presence of other closely related fatty acids. nih.gov The fragmentation patterns obtained from MS/MS are crucial for distinguishing between different fatty acid isomers, which may have the same molecular weight but differ in the position or geometry of their double bonds.

Techniques for Double Bond Position Elucidation (e.g., Ozone-Induced Dissociation (OzID), Solvent-Mediated Covalent Adduct Chemical Ionization (SM-CACI))

Determining the precise location of double bonds within the carbon chain of this compound is a significant analytical challenge that cannot be resolved by conventional MS/MS alone. Specialized techniques have been developed to address this, providing definitive structural elucidation. rsc.orgrsc.org

Ozone-Induced Dissociation (OzID) is a powerful mass spectrometry-based technique that allows for the unambiguous assignment of double bond positions in unsaturated lipids. uow.edu.au In OzID, mass-selected lipid ions react with ozone gas within the mass spectrometer. uow.edu.au This reaction leads to the cleavage of the carbon-carbon double bonds, generating two primary product ions for each double bond. uow.edu.au The m/z values of these product ions are diagnostic of the original double bond location. uow.edu.au OzID can be applied to a wide range of lipid classes and can be used in conjunction with conventional CID to achieve near-complete structural characterization of lipids in complex mixtures without the need for prior derivatization. uow.edu.au Recent advancements have improved the speed and sensitivity of OzID, making it more suitable for high-throughput lipidomics. nih.gov

Solvent-Mediated Covalent Adduct Chemical Ionization (SM-CACI) is another state-of-the-art GC-MS technique used to pinpoint double bond locations in fatty acid methyl esters (FAMEs). rsc.org This method involves a chemical ionization process where a reagent gas, such as acetonitrile, forms an adduct with the FAME molecule at the site of the double bonds. aocs.org Subsequent tandem mass spectrometry (MS/MS) of this adduct ion results in fragmentation that is specific to the double bond positions, yielding diagnostic α and ω ions. aocs.org SM-CACI is highly effective for identifying various fatty acid isomers, including those with conjugated double bonds, and can even provide information about the double bond geometry based on the relative abundance of the diagnostic ions. rsc.orgaocs.org

| Technique | Principle | Application to this compound | Key Advantages |

| Ozone-Induced Dissociation (OzID) | Gas-phase ion-molecule reaction with ozone cleaves C=C bonds. uow.edu.au | Precisely locates the double bonds at the 8th and 11th carbon positions. | Unambiguous double bond localization, applicable to complex mixtures without derivatization. uow.edu.au |

| Solvent-Mediated Covalent Adduct Chemical Ionization (SM-CACI) | Formation of a covalent adduct at the double bonds followed by MS/MS. aocs.org | Confirms the position of the double bonds in the FAME derivative. | Simplifies sample preparation and is compatible with high-resolution GC columns. rsc.org |

Integrated Lipidomics Workflows for Comprehensive Profiling

Modern lipidomics research relies on integrated workflows that combine advanced separation techniques, high-resolution mass spectrometry, and sophisticated data analysis to achieve comprehensive profiling of lipids, including this compound, in biological samples. nih.govthermofisher.combioinfomics.org These workflows are designed for high-throughput analysis and aim to identify and quantify hundreds to thousands of lipid species in a single run. thermofisher.com

A typical workflow begins with lipid extraction from a biological matrix, often using established methods like the Folch or Bligh-Dyer procedures. mdpi.com To ensure accuracy and reproducibility, stable isotope-labeled internal standards are often added at this stage. nih.gov The extracted lipids are then separated using ultra-high-performance liquid chromatography (UHPLC), which offers excellent resolution of complex lipid mixtures. nih.govmdpi.com

The separated lipids are introduced into a high-resolution mass spectrometer, such as an Orbitrap or a triple quadrupole instrument, for detection and quantification. thermofisher.comlipidmaps.org These instruments provide high mass accuracy and sensitivity, which are crucial for the confident identification of lipid species. thermofisher.com Data-dependent acquisition strategies are often employed, where the instrument automatically triggers MS/MS scans on detected precursor ions to obtain structural information. thermofisher.com

The final and most challenging step in the workflow is data processing and analysis. Specialized software platforms are used to process the vast amount of data generated, performing tasks such as peak picking, lipid identification against databases, and statistical analysis. bioinfomics.org These integrated workflows, often incorporating techniques like OzID or SM-CACI for isomer resolution, enable a deep and comprehensive understanding of the lipidome and the role of specific fatty acids like this compound in various biological processes. researchgate.netuantwerpen.be

| Workflow Component | Description | Relevance to this compound Analysis |

| Sample Preparation | Extraction of lipids from biological samples and addition of internal standards. nih.gov | Ensures accurate and reproducible quantification of this compound. |

| Chromatographic Separation | UHPLC is used to separate the complex mixture of lipids. nih.gov | Separates this compound from other isomeric and isobaric lipid species. |

| Mass Spectrometry | High-resolution MS for detection and MS/MS for structural confirmation. thermofisher.com | Provides accurate mass measurement and fragmentation data for confident identification. |

| Data Analysis | Specialized software for data processing, lipid identification, and statistical analysis. bioinfomics.org | Enables the comprehensive profiling and biological interpretation of lipid data. |

Comparative Biochemistry and Interrelationships with Other Fatty Acid Families

Comparative Metabolic Fates of Eicosadienoic Acid Isomers (e.g., 8Z,11Z vs. 11Z,14Z)

The structural difference between 8Z,11Z-eicosadienoic acid and its more common omega-6 counterpart, 11Z,14Z-eicosadienoic acid, dictates their distinct metabolic pathways and ultimate biological significance. While both are 20-carbon di-unsaturated fatty acids, the positioning of their double bonds places them in different metabolic cascades.

This compound (Omega-9 Pathway):

As an omega-9 fatty acid, this compound is part of a metabolic pathway that can be endogenously synthesized from oleic acid (18:1n-9). Under conditions of essential fatty acid deficiency, the synthesis of omega-9 polyunsaturated fatty acids is upregulated. The metabolic fate of this compound primarily involves the action of desaturase enzymes. Specifically, it can be acted upon by Δ5-desaturase to produce 5Z,8Z,11Z-eicosatrienoic acid, commonly known as Mead's acid (20:3n-9). wikipedia.orgnih.govhmdb.ca Mead's acid is a marker for essential fatty acid deficiency and can be further metabolized into various bioactive eicosanoids, although these are generally produced in smaller quantities and have different biological activities compared to those derived from omega-6 and omega-3 fatty acids. wikipedia.org The physiological effects of this compound itself are not extensively studied, but it is known that eicosadienoic acids can be converted in vivo to eicosatrienoic acids, which act as potent vasodilators.

11Z,14Z-Eicosadienoic Acid (Omega-6 Pathway):

In contrast, 11Z,14Z-eicosadienoic acid is a key intermediate in the omega-6 fatty acid pathway. It is formed through the elongation of linoleic acid (18:2n-6), an essential fatty acid that must be obtained from the diet. The subsequent metabolic step involves the action of the same Δ5-desaturase enzyme that acts on the 8Z,11Z isomer. In this case, desaturation of 11Z,14Z-eicosadienoic acid leads to the formation of arachidonic acid (20:4n-6), a crucial precursor for a wide array of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, 11Z,14Z-eicosadienoic acid can be metabolized to sciadonic acid (5,11,14-eicosatrienoic acid). nih.gov This isomer has been shown to modulate the metabolism of polyunsaturated fatty acids and alter the inflammatory responses of macrophages. nih.gov

| Feature | This compound | 11Z,14Z-Eicosadienoic Acid |

|---|---|---|

| Fatty Acid Family | Omega-9 | Omega-6 |

| Primary Precursor | Oleic Acid (18:1n-9) | Linoleic Acid (18:2n-6) |

| Key Desaturation Product | 5Z,8Z,11Z-Eicosatrienoic Acid (Mead's Acid) | Arachidonic Acid (20:4n-6) |

| Primary Enzyme for Desaturation | Δ5-Desaturase | Δ5-Desaturase |

| Biological Significance of Products | Marker for essential fatty acid deficiency, potential vasodilator activity. | Precursor to pro-inflammatory eicosanoids, modulation of inflammatory responses. |

Cross-Talk between Omega-9, Omega-6, and Omega-3 Fatty Acid Pathways

The metabolism of this compound does not occur in isolation. It is part of a dynamic interplay between the omega-9, omega-6, and omega-3 fatty acid pathways, primarily centered around the competition for the same set of desaturase and elongase enzymes. longdom.orgnih.govresearchgate.net

The key enzymes, namely Δ5-desaturase and Δ6-desaturase, exhibit substrate preferences but are not exclusively specific to one fatty acid family. nih.gov This lack of absolute specificity leads to competitive inhibition between the fatty acids of different omega families. For instance, a high dietary intake of omega-6 fatty acids, such as linoleic acid, can lead to an abundance of its metabolites, including 11Z,14Z-eicosadienoic acid. nih.gov This increased concentration of omega-6 substrates can effectively outcompete the substrates from the omega-9 and omega-3 pathways for access to the active sites of the desaturase and elongase enzymes.

Consequently, a diet rich in omega-6 fatty acids can suppress the metabolism of both omega-9 fatty acids like this compound and omega-3 fatty acids like alpha-linolenic acid (ALA). nih.gov This can lead to a reduced production of their respective downstream products, such as Mead's acid from the omega-9 pathway and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from the omega-3 pathway. longdom.orgresearchgate.net This competitive interaction underscores the importance of a balanced dietary intake of the different fatty acid families to ensure the proper functioning of these metabolic pathways. healthline.com

Evolutionary Perspectives on Eicosadienoic Acid Metabolism

The evolution of fatty acid metabolism, including that of eicosadienoic acids, reflects the adaptation of organisms to diverse environments and dietary availabilities. The enzymes responsible for fatty acid desaturation and elongation have a complex evolutionary history, with evidence of gene duplication and functional divergence across different taxa. nih.govresearchgate.net

The presence of pathways for the de novo synthesis of polyunsaturated fatty acids (PUFAs) in organisms like marine invertebrates suggests an early evolutionary origin for these metabolic capabilities. researchgate.netresearchgate.net These organisms often contain a variety of non-methylene-interrupted fatty acids, including isomers of eicosadienoic acid. nih.gov The structure of these fatty acids, with double bonds that are not separated by a methylene (B1212753) group, may confer specific properties, such as increased resistance to oxidative stress, which would be advantageous in certain environments. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural characterization of 8Z,11Z-eicosadienoic acid?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming double-bond positions and stereochemistry. For example, manual curation of spectral data (e.g., fragmentation patterns in MS) can distinguish between isomers . Negative-ion mode electrospray ionization (ESI) with multiple-reaction monitoring (MRM) enhances specificity, as demonstrated in oxidized fatty acid analysis . Reference spectral libraries (e.g., mzCloud) provide validated data for cross-comparison .

Q. How can researchers accurately quantify this compound in biological samples?

- Answer : On-line HPLC coupled with MRM-MS is optimal. This method uses precursor-product ion transitions (e.g., m/z 319 → 219 for oxidized derivatives) to isolate target analytes from complex matrices. Chromatographic resolution is critical to separate co-eluting isomers, with reversed-phase C18 columns providing baseline separation for polyunsaturated fatty acids (PUFAs) . Internal standards (e.g., deuterated analogs) improve precision .

Q. What experimental controls are essential when studying this compound in cell culture models?

- Answer : Include negative controls (e.g., solvent-only treatments) to account for background oxidation. Use enzyme inhibitors (e.g., lipoxygenase or cyclooxygenase inhibitors) to validate metabolic pathways. Replicate experiments with varying concentrations to assess dose-response relationships, as oxidative byproducts may confound results .

Advanced Research Questions

Q. How does this compound interact with lipid-metabolizing enzymes like lipoxygenases or cytochrome P450s?

- Answer : Competitive inhibition assays and substrate-specificity studies are key. For instance, incubate the compound with recombinant enzymes (e.g., 15-lipoxygenase-2) and quantify metabolites via LC-MS. Epoxide hydrolase activity can be measured by tracking dihydroxy derivatives (e.g., 11,12-DHET) from epoxidized precursors . Stereochemical specificity (R/S configurations) must be verified using chiral columns .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Meta-analysis of experimental conditions is critical. Variations in cell type, incubation time, or oxygen levels can alter oxidation rates. For example, autoxidation during sample preparation may artifactually increase hydroxy derivatives. Use antioxidant buffers (e.g., BHT) and cold-chain protocols to minimize degradation . Cross-validate findings with isotopic labeling (e.g., ¹⁴C-tracers) to confirm endogenous synthesis .

Q. How can researchers design studies to investigate the role of this compound in inflammatory pathways?

- Answer : Combine lipidomics with transcriptomic profiling. Treat immune cells (e.g., macrophages) with the compound, then quantify pro-resolving mediators (SPMs) like lipoxins via MRM-MS. Pair this with RNA-seq to identify upregulated genes (e.g., ALOX15). Use knockout models (e.g., ALOX15⁻/⁻ mice) to confirm mechanistic links .

Q. What advanced analytical techniques improve isomer-specific detection of this compound derivatives?

- Answer : Ion mobility spectrometry (IMS) coupled with HRMS adds a separation dimension based on collision cross-section, resolving structurally similar isomers. For example, 8-hydroxy vs. 9-hydroxy derivatives can be differentiated even with identical MRM transitions . Machine learning algorithms (e.g., neural networks) trained on spectral databases further enhance identification accuracy .

Data Analysis and Reproducibility

Q. How should researchers handle large lipidomics datasets to ensure reproducibility?

- Answer : Raw data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like MetaboLights for deposition. Processed data must include retention times, m/z values, and fragmentation spectra. Open-source tools (e.g., XCMS, MS-DIAL) standardize peak alignment and normalization .

Q. What statistical approaches address variability in PUFA oxidation studies?

- Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies confounding variables (e.g., batch effects). Non-parametric tests (e.g., Mann-Whitney U) are preferred for small sample sizes. Power analysis during experimental design ensures adequate replicates to detect biologically relevant effect sizes .

Tables

Table 1 : Key MRM Transitions for this compound Derivatives

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 8Z,11Z-Eicosadienoate | 319.2 | 219.1 | 18 |

| 9-Hydroxy derivative | 335.2 | 235.1 | 22 |

| Epoxide derivative | 317.2 | 217.1 | 20 |

| Source: Adapted from oxidized fatty acid quantification protocols |

Table 2 : Common Experimental Artifacts and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.